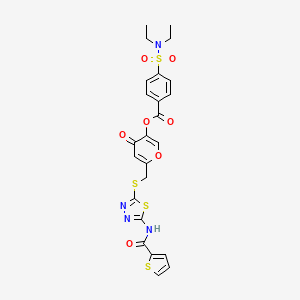
Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride” is a chemical compound with the IUPAC name “methyl 4-(aminomethyl)-5,5,5-trifluoropentanoate hydrochloride”. It has a CAS Number of 911634-66-7 . The compound is available from various suppliers .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H12F3NO2.ClH/c1-13-6(12)3-2-5(4-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H" . This code provides a textual representation of the molecular structure, indicating that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.63 . It is a powder at room temperature and is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization in Drug Development
Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride has been involved in the synthesis and structural characterization of potential therapeutic compounds. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant cytotoxicity against various human tumor cell lines, suggesting potential applications in anticancer drug development (Basu Baul et al., 2009).
Role in Metabolic Studies
In metabolic engineering and biotechnological research, derivatives of this compound have been investigated for the production of biofuels. Specific pentanol isomers, derived from microbial fermentations of amino acid substrates, have been explored for their potential as biofuels, highlighting the role of this compound in the synthesis of biofuel precursors (Cann & Liao, 2009).
Material Science Applications
In material science, the chemical has been used in the synthesis of poly(ester amides) derived from carbohydrates, showcasing its utility in creating biodegradable polymers. These polymers undergo hydrolytic degradation, which can be influenced by the incorporation of sugar-based monomers, potentially leading to applications in environmentally friendly materials (Pinilla, Martínez, & Galbis, 2002).
Synthetic Chemistry and Catalysis
In synthetic chemistry, this compound has contributed to the development of new synthetic routes. For example, the synthesis of heterocycles from the addition of polyhaloalkanes to unsaturated systems has been reported, indicating the compound's role in facilitating novel chemical transformations (Dudinov, Belen’kii, Nesterov, & Krayushkin, 1998).
Environmental and Corrosion Studies
This compound has also been studied in the context of environmental science and corrosion inhibition, demonstrating its versatility in scientific research. For example, triazole derivatives, which could be synthesized using this compound as a precursor, have been evaluated as inhibitors for mild steel corrosion in acidic solutions, offering insights into protective measures against material degradation (Hassan, Abdelghani, & Amin, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed or inhaled, or if skin irritation occurs, seek medical advice .
Propriétés
IUPAC Name |
methyl 4-(aminomethyl)-5,5,5-trifluoropentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-13-6(12)3-2-5(4-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRPURFPTFWNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
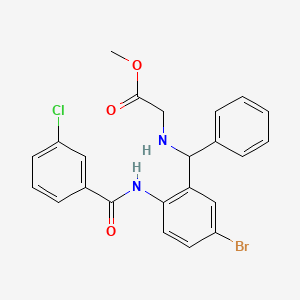
![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
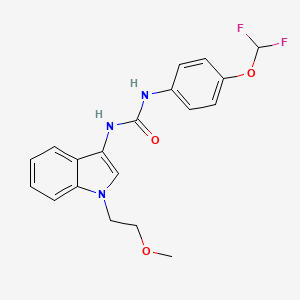
![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)
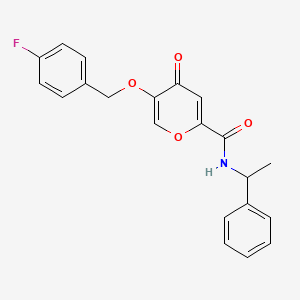
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
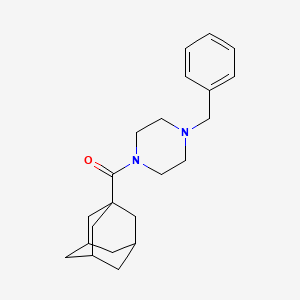
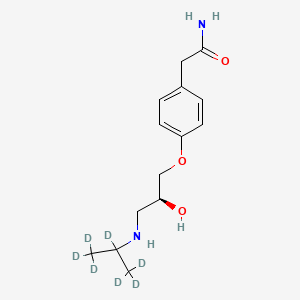
![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)
